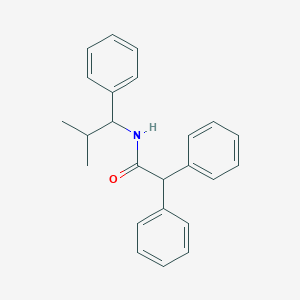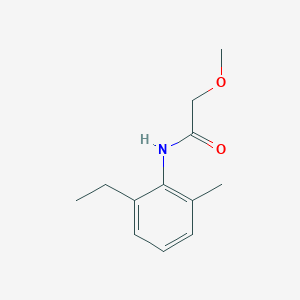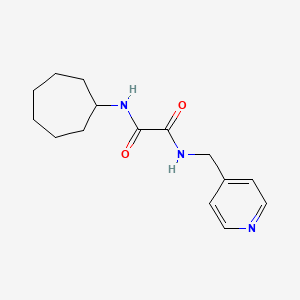
2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate
Vue d'ensemble
Description
2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate, also known as BZL101, is a promising anticancer drug candidate that has been extensively studied in recent years. This compound belongs to the family of benzothiazole derivatives and has shown significant potential in preclinical studies as a potent inhibitor of cancer cell growth and proliferation.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. This compound can inhibit the activation of the PI3K/Akt/mTOR pathway, which is commonly overactivated in cancer cells and promotes cell growth and survival. This compound can also inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, this compound can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound can induce apoptosis in cancer cells at low micromolar concentrations. This compound has also been shown to inhibit the growth and proliferation of cancer cells in a dose-dependent manner. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in various animal models of cancer. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate for lab experiments is its potent anticancer activity and favorable pharmacokinetic profile. This compound can be easily synthesized in the lab and has been extensively studied in preclinical models of cancer, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more studies are needed to determine the optimal dosing regimen and potential toxicities of this compound in humans.
Orientations Futures
There are several future directions for the development of 2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate as an anticancer drug. One potential direction is the development of this compound as a combination therapy with other anticancer drugs, such as chemotherapy or immunotherapy. This compound has been shown to enhance the activity of chemotherapy drugs in preclinical models of cancer, suggesting that it may have synergistic effects with other therapies. Another potential direction is the development of this compound as a targeted therapy for specific types of cancer, such as breast or prostate cancer. This compound has been shown to have differential activity in different types of cancer cells, suggesting that it may be more effective in certain types of cancer. Finally, more studies are needed to determine the potential toxicities and optimal dosing regimen of this compound in humans, which will be critical for its clinical development.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl N-benzoylleucinate has been extensively studied in preclinical models of various types of cancer, including breast, prostate, lung, and pancreatic cancer. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing DNA damage.
Propriétés
IUPAC Name |
[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 2-benzamido-4-methylpentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-14(2)12-17(23-20(27)15-8-4-3-5-9-15)21(28)29-13-19(26)25-22-24-16-10-6-7-11-18(16)30-22/h3-11,14,17H,12-13H2,1-2H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHBUJGHUVWRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC(=O)NC1=NC2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{5-[4-(2-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3974799.png)

![2-(4-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)cyclohexanecarboxylate](/img/structure/B3974814.png)
![N-(5-chloro-2-methylphenyl)-3-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974819.png)
![N~1~-(1,1-dioxidotetrahydro-3-thienyl)-N~2~-[4-(methylsulfonyl)-2-nitrophenyl]glycinamide](/img/structure/B3974826.png)
![4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]morpholine](/img/structure/B3974844.png)
![5-methyl-3-(2-piperazin-1-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3974851.png)
![3-chloro-4-methoxy-N-({[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]amino}carbonothioyl)benzamide](/img/structure/B3974858.png)
![2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B3974861.png)


![6-(4-bromophenyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3,5,5-trimethyldihydro-2H-pyran-2,4(3H)-dione](/img/structure/B3974877.png)
![2-[4-{[5-(hydroxymethyl)-2-furyl]methyl}-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3974895.png)
